4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid
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Overview
Description
4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . . This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 1,3-dioxolane ring at the 4-position. It is used as a versatile building block in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Substitution on the pyridine ring: The 1,3-dioxolane ring is then introduced to the pyridine ring through a substitution reaction, often using a halogenated pyridine derivative as the starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated derivatives and strong bases or acids are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)pyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-(1,3-Dioxolan-2-yl)pyridine: The dioxolane ring is attached at a different position on the pyridine ring, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)7-5-10-2-1-6(7)9-13-3-4-14-9/h1-2,5,9H,3-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVFMCLPXUUXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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